4-phenyl-1H-pyrazol-5-amine (CAS 5591-70-8) is a highly specialized heterocyclic building block primarily procured for the regioselective synthesis of pyrazolo[1,5-a]pyrimidine and pyrazoloquinazoline scaffolds. As a bifunctional nucleophile containing both an exocyclic amine and an endocyclic nitrogen, it enables cascade cyclizations and multicomponent annulations with 1,3-dielectrophiles. Its primary industrial and pharmaceutical value lies in positioning the phenyl ring exactly at the 4-position of the pyrazole, which translates to the critical 3-position in the resulting fused bicyclic systems. This specific geometry is foundational for developing potent, selective kinase inhibitors (such as Pim-1 and Flt-3 inhibitors) and fungal-selective Hsp90 inhibitors, making it a non-interchangeable precursor for advanced medicinal chemistry workflows [1].
Substituting 4-phenyl-1H-pyrazol-5-amine with its close analog 3-phenyl-1H-pyrazol-5-amine fundamentally alters the regiochemical outcome of subsequent cyclization reactions, yielding 2-phenylpyrazolo[1,5-a]pyrimidines instead of the desired 3-phenyl isomers. In kinase inhibitor development, this spatial shift abolishes the critical hydrophobic interaction within the ATP-binding pocket. Furthermore, utilizing an unsubstituted 1H-pyrazol-5-amine or a 4-halogenated analog (e.g., 4-bromo-1H-pyrazol-5-amine) fails to provide the necessary steric and electronic profile; for instance, 3-bromo-pyrazolo[1,5-a]pyrimidine fragments are completely inactive against target kinases like Pim-1. Procurement of the exact 4-phenyl regioisomer is therefore mandatory to ensure target binding affinity and to avoid costly dead-end synthetic routes [1].
In the synthesis of Pim-1 kinase inhibitors, the 4-phenyl group of the pyrazole precursor translates to the 3-aryl group of the pyrazolo[1,5-a]pyrimidine core. Fragment analysis demonstrates that a 3-aryl-5-chloropyrazolo[1,5-a]pyrimidine fragment (derived from 4-phenyl-1H-pyrazol-5-amine) exhibits a baseline IC50 of 5 μM against Pim-1. In contrast, the baseline comparator fragment lacking the 3-aryl group (3-bromo-5-chloropyrazolo[1,5-a]pyrimidine) is completely inactive. When fully elaborated, the 3-aryl derivatives achieve highly potent IC50 values of 27–45 nM[1].
| Evidence Dimension | Pim-1 Kinase Inhibition (IC50 of core fragment) |
| Target Compound Data | 5 μM (3-aryl fragment derived from 4-phenyl-1H-pyrazol-5-amine) |
| Comparator Or Baseline | Inactive (3-bromo fragment derived from 4-bromo-1H-pyrazol-5-amine) |
| Quantified Difference | Conversion from complete inactivity to 5 μM baseline potency, enabling nanomolar final compounds |
| Conditions | In vitro Pim-1 kinase inhibition assay |
Procuring the 4-phenyl precursor is strictly required to access the 3-aryl pyrazolo[1,5-a]pyrimidine pharmacophore, without which the resulting compounds fail to inhibit the target kinase.
4-phenyl-1H-pyrazol-5-amine demonstrates excellent processability in cascade cyclizations with masked Michael acceptors. When reacted with N-methyl uracil in the presence of sodium ethoxide, it undergoes highly regioselective cyclization to yield the key building block 3-phenylpyrazolo[1,5-a]pyrimidinone in 62% isolated yield. This robust conversion is critical for scale-up, providing a reliable pathway to 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine intermediates without the need for complex chromatographic separation of regioisomers that often plague generic aminopyrazole cyclizations [1].
| Evidence Dimension | Isolated Yield of Fused Bicyclic Intermediate |
| Target Compound Data | 62% yield of 3-phenylpyrazolo[1,5-a]pyrimidinone |
| Comparator Or Baseline | Generic aminopyrazole cyclizations (often yield complex regioisomer mixtures requiring separation) |
| Quantified Difference | High regioselectivity and 62% single-isomer yield |
| Conditions | Reflux in ethanol with sodium ethoxide for 3 hours |
High regioselectivity and good yields in the primary cyclization step reduce downstream purification costs and improve overall manufacturability of the active pharmaceutical ingredient.
In the development of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors, 4-phenyl-1H-pyrazol-5-amine is utilized to install a critical phenyl substituent. When the 4-phenyl-1H-pyrazol-5-amine core is incorporated (e.g., compound 10e), the resulting analogs demonstrate specific structure-activity relationships that allow for tuning of selectivity between Cryptococcus neoformans Hsp90 and human Hsp90 paralogs. Modifying this position to a simple methyl group or shifting the phenyl to the 3-position alters the steric bulk in the binding pocket, often resulting in nonselective or less potent inhibitors [1].
| Evidence Dimension | Target Selectivity (Fungal vs. Human Hsp90) |
| Target Compound Data | Enables >4-fold fungal selectivity in optimized analogs |
| Comparator Or Baseline | Aliphatic or 3-phenyl substitutions (often nonselective or less active) |
| Quantified Difference | Restoration of fungal selectivity and maintenance of submicromolar potency |
| Conditions | In vitro Hsp90 inhibition assays (C. neoformans vs. human lysate) |
It provides a specific structural vector required to achieve pathogen selectivity, making it the preferred building block for antifungal drug discovery programs over generic pyrazoles.
Serves as the essential starting material for 3-arylpyrazolo[1,5-a]pyrimidine derivatives, providing the critical hydrophobic interaction required for nanomolar target inhibition without hERG liability [1].
Utilized as a core building block where the 4-phenyl substitution on the pyrazole ring is leveraged to tune selectivity between fungal and human Hsp90 isoforms [2].
Employed in process chemistry as a bifunctional nucleophile in cascade reactions to build complex polycyclic libraries efficiently, leveraging its predictable regioselectivity [1].
Irritant